2-((3,4-Dihydroxyphenyl)hydroxymethyl)-2,3-dihydro-7H-pyrano(2,3-g)-1,4-benzodioxin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dihydroxyphenyl)hydroxymethyl)-2,3-dihydro-7H-pyrano(2,3-g)-1,4-benzodioxin-7-one is a natural product found in Euphorbia esula with data available.
Scientific Research Applications
Synthesis of Novel Compounds : A study reported a new route to synthesize 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins, which are structurally related to the compound . This synthesis involved the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide (Salimbeni, Manghisi, & Arnone, 1988).
Potential for Antiproliferative Activity : Another research focused on synthesizing derivatives of a similar compound and evaluating their antiproliferative activity on human tumor cell lines. This study indicated the possibility of these compounds inducing mitochondrial permeability transition, a crucial event in inhibiting cell growth (Dalla Via et al., 2009).
Development of Bioactive Agents : Synthesis of derivatives like 2-(hydroxymethyl)-2,3-dihydrofu- ro(2,3-b)pyridines and 3-hydroxy-3,4-dihydro-2H-pyrano(2,3- b)pyridines has been reported, offering potential for the development of therapeutic and bioactive agents (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2010).
Discovery of Cytotoxic Compounds : In a study focusing on the fungus Phellinus igniarius, compounds structurally related to the queried compound demonstrated cytotoxicity against certain cancer cell lines, indicating potential for cancer research applications (Mo et al., 2004).
Enantioselective Synthesis : Research has been done on the enantioselective synthesis of chiral primary alcohols related to this compound, which is significant in the development of specific stereoisomers for research and therapeutic uses (Mauleón, Lobato, & Carganico, 1994).
properties
CAS RN |
72165-29-8 |
---|---|
Product Name |
2-((3,4-Dihydroxyphenyl)hydroxymethyl)-2,3-dihydro-7H-pyrano(2,3-g)-1,4-benzodioxin-7-one |
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[(3,4-dihydroxyphenyl)-hydroxymethyl]-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C18H14O7/c19-11-3-1-10(5-12(11)20)18(22)16-8-23-14-7-13-9(6-15(14)24-16)2-4-17(21)25-13/h1-7,16,18-20,22H,8H2 |
InChI Key |
ZHXRTJYHLGJEEE-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C(C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
C1C(OC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C(C4=CC(=C(C=C4)O)O)O |
synonyms |
2-((3,4-dihydroxyphenyl)hydroxymethyl)-2,3-dihydro-7H-pyrano(2,3-g)-1,4-benzodioxin-7-one maoyancaosu |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.